2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide
Overview
Description
2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzylamino, ethyl, nitro, and phenylbenzamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-chloroacetyl chloride in acetic acid to form an intermediate, which is then converted to the final product through further reactions involving ammonium thiocyanate in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (NEt₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . In the context of Alzheimer’s disease, it inhibits acetylcholinesterase and β-secretase, reducing the formation of amyloid plaques .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds are also investigated for their anti-Alzheimer’s properties.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Designed for multi-target therapy in elderly diseases like diabetes and Alzheimer’s.
Uniqueness
2-(Benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a multi-functional therapeutic agent makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(benzylamino)-N-ethyl-5-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-2-24(18-11-7-4-8-12-18)22(26)20-15-19(25(27)28)13-14-21(20)23-16-17-9-5-3-6-10-17/h3-15,23H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHGTFNVAQFRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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